N-[3-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide
Overview
Description
N-[3-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-amino-2,2-dimethylpropanoyl chloride with 3-nitrobenzoic acid, followed by reduction and cyclization to form the furan ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[3-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it suitable for various chemical transformations.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound’s unique structure allows it to target specific molecular pathways, making it a candidate for drug development. It may have applications in treating diseases like cancer, inflammation, and infections.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan-2-carboxamide derivatives and analogs with different substituents on the aromatic ring. Examples include:
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
Uniqueness
N-[3-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide stands out due to its specific substituents, which confer unique chemical and biological properties. These properties make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[3-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)15(20)18-12-7-4-6-11(10-12)17-14(19)13-8-5-9-21-13/h4-10H,1-3H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEFEWJTQNCAJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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